1-(2-Ethoxynaphthalen-1-yl)propan-1-one
Description
1-(2-Ethoxynaphthalen-1-yl)propan-1-one is a ketone derivative featuring a propan-1-one backbone substituted with a 2-ethoxynaphthalene moiety at the carbonyl position. The ethoxy group at the naphthalene ring’s 2-position distinguishes it from similar compounds with methoxy, halogen, or heterocyclic substituents .
Properties
IUPAC Name |
1-(2-ethoxynaphthalen-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-3-13(16)15-12-8-6-5-7-11(12)9-10-14(15)17-4-2/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMPSLJLERMUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC2=CC=CC=C21)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxynaphthalen-1-yl)propan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-ethoxynaphthalene is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxynaphthalen-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Formation of naphthalene-1-carboxylic acid or naphthalene-1,2-dicarboxylic acid.
Reduction: Formation of 1-(2-ethoxynaphthalen-1-yl)propan-1-ol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Ethoxynaphthalen-1-yl)propan-1-one has several scientific research applications across different fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a tool in biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-(2-Ethoxynaphthalen-1-yl)propan-1-one can be compared with other naphthalene derivatives such as 1-naphthalen-2-yl-ethylamine and 1-(2-ethoxynaphthalen-1-yl)ethanol. While these compounds share structural similarities, this compound is unique in its ketone functionality, which influences its reactivity and applications.
Comparison with Similar Compounds
Substituent Effects on Naphthalene Derivatives
The position and nature of substituents on the naphthalene ring significantly influence physical, chemical, and biological properties:
Key Findings :
Aromatic Propan-1-one Derivatives
Propan-1-one derivatives with phenyl or heteroaromatic substituents demonstrate diverse applications:
Key Findings :
- Electron-Withdrawing Groups: Fluorine or chlorine substituents (e.g., 4-FMC) enhance metabolic stability but may introduce genotoxicity concerns .
- Heterocyclic Moieties : Thiophene-containing analogs (e.g., 1-(thiophen-2-yl)propan-1-one) exhibit unique electronic properties, useful in material science .
Reactivity in Coupling Reactions
Substituents on the propan-1-one core influence reaction efficiency:
Key Findings :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) reduce yields compared to electron-donating groups (e.g., methoxy) .
Data Tables
Table 1: Physical and Chemical Properties of Selected Analogs
Biological Activity
1-(2-Ethoxynaphthalen-1-yl)propan-1-one, also known as ethoxy naphthyl ketone, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies to provide a comprehensive understanding of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C13H14O2, characterized by a naphthalene ring substituted with an ethoxy group and a propanone moiety. Its structure allows for various interactions within biological systems, influencing its activity.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Antioxidant Effects
The compound has demonstrated antioxidant properties, which are crucial in combating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals, thereby protecting cellular components from damage.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an enzyme inhibitor. The compound's structure allows it to bind to specific active sites on enzymes, altering their activity and potentially leading to therapeutic applications in diseases where enzyme regulation is critical.
The biological activity of this compound is primarily linked to its interactions with cellular targets. The proposed mechanisms include:
- Disruption of Cell Membranes: The compound may integrate into microbial membranes, leading to increased permeability and cell lysis.
- Inhibition of Key Enzymes: By binding to enzyme active sites, it can prevent substrate access and subsequent reactions essential for microbial survival.
- Redox Reactions: Its phenolic structure enables participation in redox reactions, contributing to its antioxidant capabilities.
Case Studies
Several case studies have explored the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound effectively scavenged free radicals generated during oxidative stress tests. The results indicated a dose-dependent response, with higher concentrations yielding greater antioxidant activity.
Case Study 3: Enzyme Inhibition
Research focusing on the inhibition of specific enzymes involved in metabolic pathways showed that this compound could significantly reduce enzyme activity in a dose-dependent manner. This suggests potential therapeutic applications in metabolic disorders.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Thymol | Monoterpene phenol | Antimicrobial, antioxidant |
| Carvacrol | Monoterpene phenol | Antimicrobial |
| 2-Isobutoxy-5-methylphenol | Phenolic compound | Antimicrobial, antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
